molecular formula C29H26O13 B1245532 4'-O-demethylknipholone-4'-O-beta-D-glucopyranoside

4'-O-demethylknipholone-4'-O-beta-D-glucopyranoside

Cat. No. B1245532
M. Wt: 582.5 g/mol
InChI Key: AOJYFODHRHWWEN-GQUXZSRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-demethylknipholone-4'-O-beta-D-glucopyranoside is an anthraquinone that is knipholone in which the O-methyl group is replaced by a beta-D-glucopyranosyl group. It is isolated from the roots of Bulbine frutescens and exhibits trypanocidal and antiplasmodial activities. It has a role as a metabolite, an antiplasmodial drug and a trypanocidal drug. It is a beta-D-glucoside, a polyphenol, a methyl ketone, an aromatic ketone and a dihydroxyanthraquinone. It derives from a knipholone.

Scientific Research Applications

Anti-Plasmodial and Anti-Trypanosomal Activities

  • A study on phenylanthraquinones from Bulbine frutescens, including 4'-O-demethylknipholone-4'-O-beta-D-glucopyranoside, revealed moderate to good antiplasmodial and antitrypanosomal activities. This suggests potential applications in treating malaria and trypanosomiasis (Abegaz et al., 2002).

Oncolytic Activities

  • A derivative of podophyllotoxin, similar to 4'-O-demethylknipholone-4'-O-beta-D-glucopyranoside, demonstrated oncolytic activity against various neoplasms in human lymphoblast cultures, suggesting its potential in cancer treatment (Misra & Roberts, 1975).

Cellular and Molecular Effects

  • 4'-Demethylknipholone-4'-O-beta-D-glucopyranoside's derivative was found to block cell cycle progression in a human leukemic lymphoblast cell line, indicating its role in influencing cellular mechanisms (Dow et al., 1983).
  • Another study discovered that 4'-Demethylknipholone 2’-β-D-glucopyranoside from Bulbine frutescens exhibited strong binding to ATP-binding cassette transporter protein, indicating potential anti-drug resistance properties (Kushwaha et al., 2021).

Chemical Synthesis and Modification

  • Research into the chemical synthesis of related glucopyranoside compounds provides insights into the structural and functional modification possibilities for compounds like 4'-O-demethylknipholone-4'-O-beta-D-glucopyranoside, expanding their potential applications (Buskas et al., 2000).

properties

Product Name

4'-O-demethylknipholone-4'-O-beta-D-glucopyranoside

Molecular Formula

C29H26O13

Molecular Weight

582.5 g/mol

IUPAC Name

1-[3-acetyl-2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4,5-dihydroxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C29H26O13/c1-9-6-13(33)21-22(23(35)11-4-3-5-12(32)19(11)26(21)38)17(9)20-14(34)7-15(18(10(2)31)25(20)37)41-29-28(40)27(39)24(36)16(8-30)42-29/h3-7,16,24,27-30,32-34,36-37,39-40H,8H2,1-2H3/t16-,24-,27+,28-,29-/m1/s1

InChI Key

AOJYFODHRHWWEN-GQUXZSRASA-N

Isomeric SMILES

CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)C)O)C(=O)C5=C(C2=O)C(=CC=C5)O)O

Canonical SMILES

CC1=CC(=C2C(=C1C3=C(C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)C)O)C(=O)C5=C(C2=O)C(=CC=C5)O)O

synonyms

4'-O-demethylknipholone-4'-O-beta-D-glucopyranoside
4'-O-demethylknipholone-4'-O-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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